2-Tert-butoxy-5-isopropylphenol
Description
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)10-6-7-12(11(14)8-10)15-13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
BOBMHKJIROCHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butoxy-5-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl alcohol and isopropyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-tert-butoxy-5-isopropylphenol can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality 2-tert-butoxy-5-isopropylphenol.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy or isopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Tert-butoxy-5-isopropylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex phenolic compounds.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals, including polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-tert-butoxy-5-isopropylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes. The tert-butoxy and isopropyl groups can affect the compound’s solubility, reactivity, and overall stability.
Comparison with Similar Compounds
Structural Analogs
The closest structural analogs of 2-tert-butoxy-5-isopropylphenol are 5-methyl-2-isopropylphenol (thymol, CAS 89-83-8) and 5-isopropyl-2-methylphenol (carvacrol, CAS 499-75-2). Both thymol and carvacrol are monoterpenoid phenols with antimicrobial and antioxidant properties, widely used in pharmaceuticals, food preservation, and cosmetics .
Key Structural Differences :
- 2-Tert-butoxy-5-isopropylphenol: Substituted with a bulky tert-butoxy group (electron-donating) and an isopropyl group.
- Thymol/Carvacrol : Feature hydroxyl (-OH) groups at the 2- or 5-position, respectively, with smaller alkyl substituents.
Physicochemical Properties
| Property | 2-Tert-butoxy-5-isopropylphenol | Thymol (5-methyl-2-isopropylphenol) | Carvacrol (5-isopropyl-2-methylphenol) |
|---|---|---|---|
| Molecular Weight (g/mol) | 208.30 | 150.22 | 150.22 |
| Boiling Point (°C) | 290–310 (estimated) | 233 | 237–238 |
| Water Solubility (mg/L) | ~15 (low) | ~1,050 | ~900 |
| LogP (Octanol-Water) | 3.8 | 3.3 | 3.4 |
Analysis :
- The tert-butoxy group in 2-tert-butoxy-5-isopropylphenol significantly increases molecular weight and lipophilicity (higher LogP), reducing water solubility compared to thymol and carvacrol .
- Thymol and carvacrol exhibit higher volatility (lower boiling points) due to their smaller substituents and hydroxyl groups, enhancing their vapor-phase antimicrobial activity .
Functional Differences
Antimicrobial Activity :
- Thymol/Carvacrol : Broad-spectrum antimicrobial agents effective against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) at concentrations of 0.05–0.5% (w/v). Mechanism involves membrane disruption via hydroxyl group interaction .
- 2-Tert-butoxy-5-isopropylphenol: Limited antimicrobial efficacy due to the absence of a hydroxyl group. Its primary role is antioxidative stabilization in polymers, where it scavenges free radicals via the tert-butoxy moiety .
Thermal Stability :
- 2-Tert-butoxy-5-isopropylphenol demonstrates superior thermal stability (decomposition temperature >250°C) compared to thymol (decomposes at ~150°C), making it suitable for high-temperature industrial processes .
Industrial Use
- 2-Tert-butoxy-5-isopropylphenol: Acts as a stabilizer in polyethylene and polypropylene, extending polymer lifespan by 30–40% under UV exposure .
- Thymol/Carvacrol: Dominant in food and healthcare sectors; thymol is a key component in Listerine® mouthwash, while carvacrol is used in oregano oil supplements .
Q & A
Q. What are the standard synthetic routes for 2-tert-butoxy-5-isopropylphenol, and how can reaction conditions influence yield?
The synthesis typically involves alkylation of phenolic precursors. For example, tert-butylation of 5-isopropylphenol derivatives using tert-butyl halides or alcohols under acidic conditions (e.g., H₂SO₄ catalysis) is a common approach. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., toluene vs. DMF) significantly impact regioselectivity and yield . Purification often requires column chromatography or fractional distillation, with GC analysis (≥97% purity) to confirm product integrity .
Q. What analytical methods are critical for characterizing 2-tert-butoxy-5-isopropylphenol?
Key techniques include:
- GC-MS : For purity assessment and structural confirmation via fragmentation patterns .
- NMR (¹H/¹³C) : To resolve tert-butyl (δ ~1.3 ppm) and isopropyl (δ ~1.2–1.4 ppm) proton signals, ensuring correct substitution patterns .
- Solubility testing : Critical for formulation studies; solubility in water is low (1.25 g/L), favoring organic solvents like ethanol or DMSO .
Q. How do physical properties like solubility and stability inform experimental design?
The compound’s low water solubility necessitates organic-phase reactions or surfactants for aqueous applications. Stability tests under varying temperatures (2–30°C storage recommended) and pH conditions are essential for long-term studies, as degradation products (e.g., phenolic byproducts) may interfere with bioactivity assays .
Advanced Research Questions
Q. What contradictions exist in toxicity data for structurally related compounds, and how should researchers address them?
Conflicting classifications for analogs like isobutylated phenols include Aquatic Chronic 1 (H410) vs. Aquatic Chronic 3 (H412) in regulatory assessments . Researchers must:
Q. How can pharmacological activity be evaluated for 2-tert-butoxy-5-isopropylphenol derivatives?
Derivatives with phenolic moieties (e.g., thymol analogs) show β-blocker-like activity in rat models. Key methodologies include:
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- DFT calculations : Predict steric effects of tert-butyl groups on binding affinity.
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or estrogen receptors, leveraging crystallographic data from analogs .
Data Contradiction and Resolution
Q. How should researchers address conflicting solubility data in literature?
Discrepancies in solubility (e.g., 1.25 g/L in water vs. higher values in buffered solutions) arise from pH-dependent ionization. Standardize protocols using:
- Shake-flask method with HPLC quantification.
- pH adjustment (e.g., 5.0–7.4) to mimic physiological conditions .
Regulatory and Safety Considerations
Q. What safety protocols are recommended for handling 2-tert-butoxy-5-isopropylphenol?
- Acute toxicity : Rat oral LD₅₀ is 810 mg/kg; use PPE (gloves, goggles) to prevent dermal/ocular exposure .
- Environmental hazards : Classified as WGK 3 (severely hazardous to aquatic life); implement waste neutralization (e.g., activated carbon adsorption) before disposal .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
